molecular formula C21H21NO7 B12191464 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B12191464
M. Wt: 399.4 g/mol
InChI Key: BTNHLIBKVJESCX-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system containing both benzene and chromene rings, and a glycine derivative with a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[c]chromene core. This can be achieved through a Diels-Alder cycloaddition reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound, followed by oxidative aromatization .

The glycine derivative is then introduced through a coupling reaction with the benzo[c]chromene intermediate. The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality of glycine during the reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate include other benzo[c]chromene derivatives and glycine derivatives with different protecting groups. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the benzo[c]chromene core and the Boc-protected glycine moiety, which imparts distinct chemical and biological properties .

Similar Compounds

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C21H21NO7/c1-21(2,3)29-20(25)22-11-18(23)27-13-6-8-15-14-7-5-12(26-4)9-16(14)19(24)28-17(15)10-13/h5-10H,11H2,1-4H3,(H,22,25)

InChI Key

BTNHLIBKVJESCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2

Origin of Product

United States

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